Product packaging for N,N-Dimethylformamide-d(Cat. No.:CAS No. 2914-27-4)

N,N-Dimethylformamide-d

Cat. No.: B1365347
CAS No.: 2914-27-4
M. Wt: 74.1 g/mol
InChI Key: ZMXDDKWLCZADIW-WFVSFCRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Isotopic Specificity of N,N-Dimethylformamide-d

The nomenclature of deuterated N,N-Dimethylformamide specifies the number and location of deuterium (B1214612) atoms within the molecule. The most common variants are N,N-Dimethylformamide-d7, where all hydrogen atoms are substituted, and N,N-Dimethylformamide-d6, where only the methyl hydrogens are replaced.

N,N-Dimethylformamide-d7 (DMF-d7) is the fully deuterated form of DMF. zeotope.com In this isotopologue, all seven hydrogen atoms have been replaced by deuterium atoms. cymitquimica.com This complete substitution makes it an exceptionally useful solvent for ¹H NMR spectroscopy, as it generates minimal interfering signals in the spectrum. The systematic IUPAC name for this compound is 1-deuterio-N,N-bis(trideuteriomethyl)formamide. wikipedia.orgfishersci.com It is also commonly referred to as heptadeutero-N,N-dimethylformamide. wikipedia.orgscbt.com Commercial preparations typically boast a high isotopic purity, often exceeding 99.5 atom % D. fishersci.comapolloscientific.co.uksigmaaldrich.com

Table 1: Properties of N,N-Dimethylformamide-d7 (DMF-d7)

Property Value
Systematic IUPAC Name 1-deuterio-N,N-bis(trideuteriomethyl)formamide wikipedia.orgfishersci.com
Common Names DMF-d7, Heptadeutero-N,N-dimethylformamide wikipedia.orgscbt.com
CAS Number 4472-41-7 wikipedia.orgfishersci.comscbt.com
Molecular Formula C₃D₇NO scbt.comalfa-chemistry.com
Linear Formula DCON(CD₃)₂ sigmaaldrich.com
Molecular Weight ~80.14 g/mol fishersci.comscbt.comalfa-chemistry.comisotope.com

| Isotopic Purity | ≥99.5 atom % D sigmaaldrich.com |

N,N-Dimethylformamide-d6 (DMF-d6) is a partially deuterated version of DMF. In this variant, the six hydrogen atoms on the two methyl groups are replaced by deuterium, while the formyl proton remains. Its IUPAC name is N,N-bis(trideuteriomethyl)formamide. lgcstandards.com This specific isotopic labeling makes it useful in studies where the formyl group's reactivity or position is of interest. The presence of the single formyl proton provides a reference point in the ¹H NMR spectrum, while the deuterated methyl groups eliminate their otherwise strong singlet signal.

Table 2: Properties of N,N-Dimethylformamide-d6 (DMF-d6)

Property Value
Systematic IUPAC Name N,N-bis(trideuteriomethyl)formamide lgcstandards.com
Common Names DMF-d6, N,N-Di(methyl-d3)formamide lgcstandards.com
CAS Number 185990-36-7 lgcstandards.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C₃D₆HNO lgcstandards.com
Linear Formula HCON(CD₃)₂ sigmaaldrich.comsigmaaldrich.com
Molecular Weight ~79.13 g/mol lgcstandards.comsigmaaldrich.comsigmaaldrich.com

| Isotopic Purity | ≥98 atom % D sigmaaldrich.com |

Academic and Research Significance of Deuterated Solvents in Chemical Science

Deuterated solvents are fundamental tools in chemical science, primarily due to their essential role in NMR spectroscopy. datahorizzonresearch.com In ¹H NMR, the use of a standard, proton-containing solvent would generate a massive signal that would obscure the signals from the sample being analyzed. simsonpharma.comtaylorandfrancis.com By replacing hydrogen with deuterium, which resonates at a different frequency, deuterated solvents provide a "silent" background, allowing for clear observation of the analyte's proton signals. simsonpharma.comfiveable.me Additionally, modern NMR spectrometers utilize the deuterium signal from the solvent for field-frequency locking, which stabilizes the magnetic field and enhances spectral resolution. simsonpharma.comtaylorandfrancis.com

N,N-Dimethylformamide-d7, as a deuterated polar aprotic solvent, is particularly significant. It is widely used for NMR analysis of compounds that are poorly soluble in less polar solvents like deuterated chloroform. wikipedia.org Its applications include:

Reaction Monitoring: Following the progress of chemical reactions where reactants, intermediates, or products are soluble in DMF.

Structural Elucidation: Determining the structure of a wide range of organic, inorganic, and organometallic compounds. wikipedia.org

Isotopic Labeling and Mechanistic Studies: Introducing deuterium atoms into specific molecular positions to track reaction mechanisms and study metabolic pathways. synmr.insigmaaldrich.com For example, DMF-d7 in the presence of a catalyst can be used as a reagent for the deuteration of polyaromatic hydrocarbons. wikipedia.org

Materials Science: It is used as a solvent in the solvothermal synthesis of materials like metal-organic frameworks (MOFs) and for separating and suspending carbon nanotubes for spectroscopic analysis. wikipedia.org

Pharmaceutical Research: Deuterated solvents are used in the development of deuterated drugs and to study drug metabolism. datahorizzonresearch.comsigmaaldrich.com

Historical Context of Deuterated N,N-Dimethylformamide in Scientific Inquiry

The rise of deuterated solvents is intrinsically linked to the development and popularization of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural analysis in organic chemistry. As NMR technology advanced in the mid-20th century, the need for solvents that would not produce overwhelming background signals became critical. This demand spurred the synthesis and commercial availability of a wide range of deuterated solvents. datahorizzonresearch.comnanalysis.com

While a precise date for the first synthesis of deuterated N,N-Dimethylformamide is not prominently documented, its use in the scientific literature indicates its availability for several decades. For instance, studies on the metabolism of N,N-dimethylformamide and its deuterated isotopomers were being conducted as early as the 1980s, highlighting its established role in toxicological and mechanistic research by that time. iarc.fr The continuous demand from academic and industrial research, particularly in pharmaceuticals and materials science, has ensured that deuterated DMF remains a staple, high-purity reagent in modern chemistry laboratories. datahorizzonresearch.com

Table 3: List of Mentioned Chemical Compounds

Compound Name CAS Number
N,N-Dimethylformamide 68-12-2 lgcstandards.comqmx.com
N,N-Dimethylformamide-d7 4472-41-7 wikipedia.orgfishersci.comscbt.com
N,N-Dimethylformamide-d1 2914-27-4 qmx.comscbt.comlgcstandards.com
N,N-Dimethylformamide-d6 185990-36-7 lgcstandards.comsigmaaldrich.comsigmaaldrich.com
Deuterium Oxide (Heavy Water) 7789-20-0
Chloroform-d (Deuterochloroform) 865-49-6 simsonpharma.com
Dimethyl sulfoxide-d6 2206-27-1 simsonpharma.com
Acetone-d6 666-52-4
Benzene-d6 1076-43-3
Acetonitrile-d3 2206-26-0
Methanol-d4 811-98-3
Dichloromethane-d2 1665-00-5
Tetrahydrofuran-d8 1693-74-9
Toluene-d8 2037-26-5
Trifluoroacetic acid-d 599-00-8

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO B1365347 N,N-Dimethylformamide-d CAS No. 2914-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-deuterio-N,N-dimethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXDDKWLCZADIW-WFVSFCRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480215
Record name N,N-Dimethylformamide-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2914-27-4
Record name N,N-Dimethylformamide-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2914-27-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Isotopic Labeling Strategies Involving N,n Dimethylformamide D

Preparation and Isotopic Enrichment of N,N-Dimethylformamide-d Variants

The preparation of deuterated N,N-Dimethylformamide is analogous to the industrial synthesis of its non-deuterated counterpart, primarily involving the reaction of deuterated precursors to achieve high levels of isotopic enrichment. wikipedia.orgirocoatingadditive.com The most common variant is N,N-Dimethylformamide-d7, in which all seven hydrogen atoms have been substituted with deuterium (B1214612). zeotope.com Another variant, N,N-Dimethylformamide-d6, contains deuterium only at the two methyl groups, leaving the formyl proton intact.

Industrial synthesis of standard DMF typically follows one of two main routes: a one-stage process where dimethylamine (B145610) reacts with carbon monoxide in the presence of a catalyst like sodium methoxide, or a two-stage process where methyl formate (B1220265) is first produced from methanol (B129727) and carbon monoxide, which then reacts with dimethylamine. wikipedia.orgfossee.in For the synthesis of N,N-Dimethylformamide-d7, these processes are adapted by using deuterated starting materials. For instance, reacting dimethylamine-d6 ( (CD₃)₂NH ) with a deuterated formyl source would yield the desired product. The high isotopic purity of commercially available N,N-Dimethylformamide-d7, which often exceeds 99.5 atom % D, indicates that the synthesis is designed for maximum deuterium incorporation from these precursors rather than relying on subsequent isotopic enrichment procedures.

Table 1: Common Isotopic Variants of this compound

Common NameSystematic IUPAC NameFormulaDegree of Deuteration
N,N-Dimethylformamide-d71-deuterio-N,N-bis(trideuteriomethyl)formamideDCON(CD₃)₂Fully Deuterated (7 positions)
N,N-Dimethylformamide-d6N,N-bis(trideuteriomethyl)formamideHCON(CD₃)₂Partially Deuterated (6 positions)

Deuteration of Related Chemical Entities Utilizing this compound

This compound serves not just as a stable labeled solvent but also as a reagent for introducing deuterium into other molecules. Its applications range from direct deuterium transfer to acting as a precursor for other deuterating agents.

Contrary to the notion of using N,N-Dimethylformamide-d7 to deuterate acetals, research has shown that N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) itself undergoes a rapid and uncatalyzed hydrogen-deuterium isotopic exchange upon exposure to deuterated alcohols. nih.gov Specifically, the methine proton of DMF-DMA can be exchanged for deuterium by treatment with methanol-d (B46061) (CD₃OD) within minutes at room temperature. nih.gov This process is leveraged to synthesize deuterated DMF-DMA (Me₂NCD(OMe)₂), which then becomes a valuable reagent for constructing deuterated heterocycles. nih.govnih.gov While N,N-Dimethylformamide-d7 can be used to prepare a fully deuterated acetal, (CD₃)₂NCD(OCD₃)₂, the more common and synthetically efficient route to deuterated acetal reagents for specific labeling involves the direct isotopic exchange on the non-deuterated acetal with a simpler deuterium source like methanol-d. nih.gov

Table 2: Deuterated Methylation using N,N-Dimethylformamide-d7

Reaction TypeCatalystSubstrateDeuterated ReagentOutcome
CyclizationRuthenium (Ru)Ketoxime CarboxylatesN,N-Dimethylformamide-d7Incorporation of a deuterated carbon unit from a methyl group of DMF-d7 into the pyridine (B92270) ring. nih.gov
Direct MethylationRhodium (Rh)KetonesN,N-Dimethylformamide-d7Transfer of a deuterated methyl group from DMF-d7 to the ketone substrate. nih.gov

The use of N,N-Dimethylformamide-d7 as a labeling agent is particularly valuable in the synthesis of complex molecules for mechanistic studies and metabolic research.

One direct application is the deuteration of polyaromatic hydrocarbons (PAHs). In the presence of a catalytic amount of potassium tert-butoxide, N,N-Dimethylformamide-d7 serves as the deuterium source for labeling PAHs under microwave heating conditions. wikipedia.org

Furthermore, N,N-Dimethylformamide-d7 is a precursor for reagents used in the synthesis of complex deuterated heterocycles. As discussed, deuterated N,N-Dimethylformamide dimethyl acetal can be prepared and subsequently used to build deuterated heterocyclic structures. nih.gov This strategy is employed to mitigate metabolic oxidation by aldehyde oxidase, an enzyme that proceeds via C-H bond cleavage. By replacing the hydrogen at the oxidation site with deuterium, the metabolic stability of drug candidates can be enhanced. This approach has been successfully used to synthesize various deuterated heterocycles to study the impact of deuteration on in vitro metabolism rates. nih.govnih.gov

Finally, N,N-Dimethylformamide-d7 has been instrumental in studying its own metabolic fate. By administering the deuterated compound to rats, researchers have used 2H-NMR spectroscopy of biofluids to directly identify and confirm the principal metabolites without interference from background signals. nih.gov

Advanced Spectroscopic Characterization and Elucidation with N,n Dimethylformamide D

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Deuterated N,N-Dimethylformamide as a Primary NMR Solvent

N,N-Dimethylformamide-d₇ serves as a crucial solvent in NMR spectroscopy for several reasons. Its high boiling point is advantageous for studies requiring elevated temperatures. The primary benefit of using a deuterated solvent like DMF-d₇ is the significant reduction of the solvent's own proton signals in ¹H NMR spectra, which would otherwise be overwhelmingly intense and obscure the signals of the analyte. universite-paris-saclay.frnih.gov This allows for the clear observation of the analyte's proton resonances. The deuterium (B1214612) nucleus has a different resonance frequency from protons, thus not interfering with the ¹H spectrum. Furthermore, the deuterium signal from the solvent is utilized by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring the accuracy and reproducibility of the spectral data. chemicalbook.com

The residual proton signals in DMF-d₇ appear at approximately 8.03, 2.92, and 2.75 ppm. The presence of two distinct methyl signals at room temperature is due to the restricted rotation around the C-N amide bond, which has partial double bond character. This makes the two methyl groups chemically non-equivalent. At elevated temperatures, typically around 130°C, the rotation around this bond becomes rapid on the NMR timescale, causing the two methyl signals to coalesce into a single peak. nih.gov

Table of Residual Proton and ¹³C Chemical Shifts for this compound₇

Nucleus Chemical Shift (ppm) Multiplicity
¹H 8.03 singlet
2.92 quintet
2.75 quintet
¹³C 163.15 triplet
34.89 septet

Note: Chemical shifts can be influenced by temperature, concentration, and the specific solute. nih.gov

Even with a high degree of deuteration (typically >99.5 atom % D), residual proton signals from DMF-d₇ can be significant, especially when analyzing very dilute samples. researchgate.net Several solvent suppression techniques can be employed to further minimize these signals. Two common methods are presaturation and the WET (Water suppression Enhanced through T₁ effects) pulse sequence. mst.eduwisc.edu

Presaturation involves irradiating the specific frequency of a solvent resonance with a low-power radiofrequency field for a few seconds before the main excitation pulse. This equalizes the spin populations of the solvent protons, effectively saturating them and making them "invisible" to the subsequent detection pulse. chemicalbook.comox.ac.uk This technique is effective for single resonance suppression but can be challenging with DMF-d₇ due to its multiple residual peaks. It can also lead to the unintended saturation of analyte signals that are in chemical exchange with the solvent or have resonances close to the solvent peaks. nih.gov

The WET sequence is a more advanced technique that uses a series of selective radiofrequency pulses and pulsed field gradients to dephase the magnetization of the solvent signals while leaving the analyte signals largely unaffected. mst.eduresearchgate.net WET is particularly advantageous for suppressing multiple solvent signals, making it well-suited for use with DMF-d₇. researchgate.net The selectivity of the WET sequence minimizes the saturation of nearby analyte signals, preserving more of the spectral information. mst.edu For optimal suppression, good shimming of the magnetic field is crucial. ox.ac.uk

The choice of solvent can significantly influence the chemical shifts of an analyte due to various solvent-solute interactions, including hydrogen bonding, and the solvent's magnetic anisotropy and dielectric constant. researchgate.net DMF is a polar aprotic solvent with a relatively high dielectric constant, which can lead to noticeable changes in the chemical shifts of polar analytes compared to spectra recorded in nonpolar solvents. researchgate.netnih.gov The chemical shifts of protons involved in hydrogen bonding, such as those in hydroxyl or amine groups, are particularly sensitive to the solvent environment. nih.gov

While the effect on chemical shifts is well-documented, the influence of the solvent on scalar coupling constants (J-couplings) is generally less pronounced. However, changes in the conformation of a flexible analyte due to interactions with the solvent can lead to alterations in dihedral angles, which in turn can affect three-bond coupling constants (³J). The viscosity of the solvent can also play a role; higher viscosity can lead to broader lines, which may obscure fine coupling patterns. researchgate.net

NMR spectra recorded in DMF-d₇ can exhibit significant dependence on both temperature and analyte concentration. As previously mentioned, the residual signals of DMF-d₇ itself are temperature-dependent due to the restricted rotation around the C-N bond. nih.gov This dynamic process can also influence the appearance of analyte signals, particularly if the analyte can interact with the solvent in a temperature-sensitive manner. Variable temperature NMR studies are often conducted in DMF-d₇ due to its high boiling point, allowing for the investigation of dynamic processes, conformational changes, and reaction kinetics at elevated temperatures.

The concentration of the analyte can also affect the observed chemical shifts. At higher concentrations, intermolecular interactions between analyte molecules, such as aggregation or hydrogen bonding, become more prevalent. These interactions can alter the electronic environment of the nuclei, leading to shifts in their resonance frequencies. nih.gov It is therefore crucial to maintain a consistent concentration when comparing spectra or to perform a concentration-dependent study to understand these effects. In some quantitative NMR (qNMR) applications, the residual solvent signal can be used as an internal standard, but this requires careful calibration as the precise concentration of the residual protons can vary between solvent batches.

Specialized NMR Techniques Utilizing this compound₇

²H (deuterium) NMR spectroscopy is a powerful analytical technique that can be used to study deuterated molecules. When a compound is selectively deuterated and dissolved in a non-deuterated solvent, a ²H NMR spectrum can provide a clean window to observe the deuterated sites without interference from proton signals. Conversely, this compound₇ can be used as a solvent for protonated analytes in ²H NMR studies. In this case, the intense solvent signal provides a strong lock signal, while the analyte signals are observed in the proton spectrum.

A significant application of ²H NMR with DMF-d₇ is in the study of drug metabolism. By administering a deuterated drug, where DMF-d₇ itself can be the subject of study, and analyzing biofluids like urine with ²H NMR, metabolites can be directly identified and traced. ox.ac.uknih.gov This approach avoids the complex background signals present in ¹H NMR of biofluids. Furthermore, techniques such as directly-coupled HPLC-²H NMR have been explored, using the deuterium signal as a detection method for metabolites of deuterated compounds like DMF-d₇. nih.gov ²H NMR has also been employed to determine quadrupole coupling constants in liquid crystalline phases, with DMF-d₇ serving as a probe molecule.

Integration with Directly-Coupled HPLC-NMR with 2H Detection

The integration of High-Performance Liquid Chromatography with Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy, specifically utilizing deuterium (2H) detection, has been demonstrated as a feasible analytical technique. nih.gov This method is particularly effective for small molecules that yield relatively sharp 2H NMR resonances, such as N,N-Dimethylformamide-d7 (DMF-d7). nih.gov A key application of this directly-coupled system is in the study of xenobiotic metabolism. nih.govnih.gov

In a notable study, the metabolism of N,N-Dimethylformamide-d7 in rats was investigated using this continuous flow method. nih.gov Rat urine containing metabolites of DMF-d7 was analyzed, leading to the detection of three distinct xenobiotic-related species, which included the parent compound DMF-d7. nih.gov This approach allows for the determination of HPLC retention times of metabolites through continuous-flow 2H NMR spectroscopy detection. nih.gov For more detailed structural characterization, this can be followed by stop-flow 1H HPLC-NMR spectroscopy. nih.gov While this technique is powerful for small molecules, its utility for larger molecules may be limited, as they are likely to produce broad spectral lines that can preclude the determination of detailed structural information. nih.gov

Determination of Quadrupole Coupling Constants of Deuterons in N,N-Dimethylformamide-d7

Deuteron (B1233211) magnetic resonance studies have been successfully employed to determine the quadrupole splittings and quadrupole coupling constants of N,N-Dimethylformamide-d7. scientificlabs.co.uk These measurements are typically performed with the DMF-d7 molecule oriented in a nematic phase, which allows for the observation of quadrupolar interactions that are averaged out in isotropic liquids. scientificlabs.co.uk

The quadrupole coupling constant is a measure of the interaction between the nuclear electric quadrupole moment of the deuteron and the electric field gradient at the nucleus. This provides valuable information about the electronic environment and bonding at the specific deuteron site within the molecule. Research by Balakrishnan has specifically detailed the NMR determination of these constants for the deuterons in N,N-Dimethylformamide-d7. acs.org

Application in Structural Elucidation within Chemical Systems

Analysis of Solvation Environments and Molecular Interactions

N,N-Dimethylformamide (DMF) and its deuterated analogue are frequently used as solvents to investigate solvation structures and molecular interactions within chemical systems. scientificlabs.co.uknih.gov As a polar aprotic solvent, DMF has excellent donor-acceptor properties that facilitate the dissolution of a wide range of organic and inorganic compounds. researchgate.net

Molecular dynamics simulations have been used to study the solvation structure of ions in liquid DMF. For instance, simulations of Na+ and K+ in DMF involved analyzing radial distribution functions to construct the solvation shells of these ions at various temperatures. researchgate.net In mixed solvents, such as DMF-water, the preferential solvation of anions has been observed. nih.gov Studies on the thiocyanate (B1210189) anion (SCN−) in mixed DMF-water solvents indicated a preferential solvation by water molecules due to strong hydrogen bonding interactions between the anion and water. nih.gov Neutron diffraction studies have also been employed to evaluate the solvation of ions like lithium chloride in DMF-d7. scientificlabs.co.uk

Characterization of Nanoparticle Ligand Shells (e.g., N,N-Dimethylformamide-protected Palladium Nanoparticles)

N,N-Dimethylformamide serves not only as a solvent but also as a stabilizing ligand in the synthesis of nanoparticles. nih.gov The characterization of the ligand shell is crucial for understanding the nanoparticle's stability and reactivity.

In the synthesis of N,N-Dimethylformamide-protected palladium nanoparticles (Pd NPs), DMF acts as a ligand. nih.gov The resulting nanoparticles have been comprehensively characterized using multiple techniques, including NMR spectroscopy, to determine the coordination state of the DMF molecules on the palladium surface. nih.gov Other methods like transmission electron microscopy, FT-IR, and X-ray photoelectron spectroscopy are used in conjunction to analyze the nanoparticle size distribution and surface composition. nih.gov These DMF-protected palladium nanoparticles have shown high catalytic activity in reactions such as the Suzuki-Miyaura cross-coupling. nih.gov

Beyond palladium, the interaction of DMF with other metallic nanoparticles has also been studied. When gold nanoparticles are exposed to DMF in the presence of air, a reaction can occur, leading to the formation of a carbon-and-oxygen-containing shell approximately 3 nm thick around the gold core. acs.org

Vibrational and Electronic Spectroscopy Studies of N,N-Dimethylformamide (and its deuterated analogues)

Vibrational Spectral Analysis of N,N-Dimethylformamide

The vibrational spectra of N,N-Dimethylformamide and its deuterated analogues have been extensively studied using infrared (IR) and Raman spectroscopy. dntb.gov.uaias.ac.in These studies, combined with theoretical calculations, provide a detailed understanding of the molecule's normal modes of vibration. ias.ac.inbsu.by

Normal coordinate analysis has been carried out to assign the observed frequencies to specific molecular motions. ias.ac.in The molecule, belonging to the Cs point group, has its fundamental frequencies classified into in-plane (A') and out-of-plane (A") vibrations. ias.ac.in The potential energy distribution is calculated to understand the nature of the absorption frequencies arising from these different vibrational modes. ias.ac.in

Density Functional Theory (DFT) calculations have also been used to model the structure and calculate the IR vibrational spectra of the DMF monomer and its dimers. bsu.by These theoretical results show satisfactory agreement with experimental values and are used in spectral and structural analysis. bsu.by For example, the strong absorption band observed around 1686 cm-1 in a CCl4 solution is attributed to the carbonyl (C=O) stretching vibration. bsu.by

Below is a table summarizing some of the key vibrational frequencies for N,N-Dimethylformamide.

Frequency (cm⁻¹) (State) Assignment Vibrational Mode Type
~1715 (Vapor)C=O StretchStretching
1686.2 (in CCl4)C=O StretchStretching
1388 (Liquid)CH3 Symmetric BendBending
1093 (Liquid)CH3 RockRocking
1065 (Liquid)CH3 RockRocking
866 (Liquid)C-N StretchStretching

Studies on the non-deuterated form of DMF using synchrotron radiation have provided a comprehensive understanding of its electronic transitions in the VUV range, typically observed between 5.6 and 9.9 eV (equivalent to a wavelength range of approximately 125 to 220 nm). researchgate.netaip.orgnih.gov The spectrum in this region is predominantly characterized by Rydberg series of ns, np, and nd types, which converge to the first two ionization potentials of the molecule. researchgate.netaip.orgnih.gov These transitions originate from the excitation of an electron from the highest occupied molecular orbitals (HOMOs), which are localized on the nitrogen and oxygen atoms. researchgate.netaip.orgnih.gov For instance, a 3s Rydberg transition converging to the third ionization potential has been identified at 8.95 eV. researchgate.netaip.orgnih.gov

In spectroscopic studies, the substitution of hydrogen with deuterium atoms, known as deuteration, can induce subtle shifts in the electronic energy levels due to the differences in vibrational zero-point energies between the ground and excited electronic states. This phenomenon, known as the isotope effect, would be expected to manifest as slight shifts in the absorption maxima in the VUV spectrum of N,N-Dimethylformamide-d7 compared to its non-deuterated counterpart. However, without direct experimental measurement and analysis of N,N-Dimethylformamide-d7, a precise and scientifically accurate data table and detailed discussion of its VUV electronic absorption spectrum cannot be provided.

Further research, specifically focused on the VUV spectroscopy of N,N-Dimethylformamide-d7, is necessary to elucidate the precise energies and characteristics of its electronic transitions and to quantify the isotopic shifts resulting from deuteration. Such studies would contribute to a more complete understanding of the electronic structure of this important deuterated solvent.

Mechanistic Investigations and Kinetic Isotope Effect Studies Utilizing N,n Dimethylformamide D

Kinetic Isotope Effects (KIE) in Mechanistic Elucidation

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a sensitive probe for understanding the bonding changes that occur in the rate-determining step of a reaction. nih.gov The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) provides valuable information about the transition state. wikipedia.org

Analysis of Secondary α-Deuterium Kinetic Isotope Effects

A secondary kinetic isotope effect (SKIE) is observed when the isotopic substitution occurs at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgprinceton.edu Secondary α-deuterium KIEs are particularly informative about changes in hybridization at the carbon atom adjacent to the reaction center.

In reactions involving N,N-Dimethylformamide-d₇, an α-deuterium atom could be on the formyl carbon or the methyl carbons. If a reaction involves a nucleophilic attack at the carbonyl carbon, its hybridization changes from sp² in the ground state to sp³ in the tetrahedral intermediate. This change in hybridization and the associated changes in vibrational frequencies of the C-D bond compared to a C-H bond can lead to a measurable SKIE.

Normal SKIE (kH/kD > 1): Typically observed when the hybridization changes from sp³ to sp², indicating a less sterically hindered transition state.

Inverse SKIE (kH/kD < 1): Often occurs when hybridization changes from sp² to sp³, as the out-of-plane bending vibration becomes more constrained in the transition state. For reactions at the carbonyl group of DMF-d₇, an inverse SKIE would be expected.

The observation of such effects can help confirm the nature of the transition state in reactions like additions to the carbonyl group. princeton.edu

Examination of Heavy Atom Kinetic Isotope Effects (e.g., Nitrogen)

Heavy atom KIEs involve isotopes of elements heavier than hydrogen, such as carbon (¹²C/¹³C) or nitrogen (¹⁴N/¹⁵N). princeton.edulibretexts.org These effects are generally much smaller than deuterium (B1214612) KIEs because the percentage difference in mass between the isotopes is significantly less. libretexts.org However, with precise measurement techniques, they can provide crucial details about bond cleavage at the heavy atom.

For a reaction involving the cleavage of the amide C-N bond in N,N-Dimethylformamide, a ¹⁵N KIE could be measured by comparing the reaction rate of the standard compound with one enriched in ¹⁵N. A significant ¹⁵N KIE (k₁₄/k₁₅ > 1) would provide strong evidence that the C-N bond is breaking in the rate-determining step. nih.gov These studies are challenging but offer direct insight into the bonding environment of the nitrogen atom in the transition state.

Determination of Rate-Determining Steps and Transition State Structures

The primary kinetic isotope effect (PKIE) is a powerful tool for identifying the rate-determining step (RDS) of a reaction. savemyexams.comlibretexts.org A significant PKIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted hydrogen is cleaved in the slowest step of the reaction mechanism. princeton.edubaranlab.org

This compound₇ can be used to probe mechanisms where either the formyl C-D bond or a methyl C-D bond is broken. For example, in a Rh-catalyzed direct methylation of ketones where DMF serves as the methyl source, switching from DMF to DMF-d₇ resulted in a significantly slower reaction. nih.gov This large KIE indicates that the cleavage of a C-H bond on one of the methyl groups is part of the rate-determining step, providing critical insight into the reaction mechanism. nih.gov The magnitude of the KIE can also offer information about the symmetry and linearity of the transition state. princeton.edubaranlab.org

Table 1. Interpretation of Kinetic Isotope Effects (KIE) in Reactions with this compound₇
Observed KIE (kH/kD)Type of KIESite of Deuteration in DMF-d₇Mechanistic Implication
> 2PrimaryFormyl or Methyl C-DC-D bond is broken in the rate-determining step. princeton.edusavemyexams.com
≈ 1NoneAnyC-D bond is not broken or significantly perturbed in the rate-determining step. snnu.edu.cn
< 1Inverse SecondaryFormyl C-DHybridization at the formyl carbon changes from sp² to sp³ in the transition state (e.g., nucleophilic addition). princeton.edu
> 1 (but < 2)Normal SecondaryMethyl C-DHybridization at the methyl carbon changes from sp³ to sp² in the transition state (e.g., formation of an adjacent carbocation stabilized by hyperconjugation). libretexts.org

Probing Reaction Mechanisms with Deuterated N,N-Dimethylformamide as a Label

Beyond KIE studies, DMF-d₇ is extensively used as an isotopic label to trace the fate of the molecule or its fragments during a chemical reaction. chem-iso.com The deuterium atoms act as markers that can be detected in the products, typically by mass spectrometry or NMR spectroscopy. nih.gov

Deuterium Labeling for Tracing Elemental Origin in Reaction Pathways

Using DMF-d₇ as a solvent or reagent allows chemists to determine if and how it participates in a reaction. nih.gov If deuterium is found incorporated into the product, it confirms that DMF is not merely an inert solvent but an active participant. researchgate.net This technique is crucial for uncovering novel reactivity. nih.gov For instance, in certain metal-catalyzed reactions, DMF has been found to be a source of methyl groups, formyl groups, or even single carbon atoms. nih.govnih.gov Labeling experiments with DMF-d₇ provide definitive evidence for these pathways.

Table 2. Examples of this compound₇ as a Mechanistic Probe
Reaction TypeRole of DMF-d₇FindingReference
Rh-catalyzed methylation of ketonesDeuterium-labeled methyl sourceThe methyl group in the product originated from a methyl group of DMF, confirmed by deuterium incorporation from DMF-d₇. nih.gov
Ru-catalyzed cyclization of ketoxime carboxylatesDeuterium-labeled one-carbon synthonA carbon atom from a DMF methyl group was incorporated into the final pyridine (B92270) product, as demonstrated by labeling studies. nih.gov
Electrochemical synthesis of syn-1,2-diol derivativesDeuterium labelDeuterium labeling experiments with DMF-d₇ were conducted to investigate the reaction mechanism. researchgate.net
Metabolism studiesDeuterated parent compoundUsed to trace and confirm the principal metabolites of DMF in rats via ²H-NMR spectroscopy of urine. nih.gov

Investigation of Hydrolysis Mechanisms

The hydrolysis of DMF to dimethylamine (B145610) and formic acid is a well-known process, particularly in the presence of strong acids or bases. wikipedia.orggoogle.com Isotopic labeling can be employed to study the mechanism of this reaction in detail. A "proton inventory" study, for example, can be conducted by measuring the rate of hydrolysis in mixtures of H₂O and D₂O. etsu.edu This technique helps to determine the number of hydrogen nuclei that are in motion in the transition state, allowing researchers to distinguish between different possible mechanisms, such as a direct attack by a hydroxide ion versus a general-base catalyzed attack by a water molecule. etsu.edu

Using DMF-d₇ in H₂O for hydrolysis studies would result in the formation of deuterated formic acid (DCOOD) and dimethylamine-d₆, confirming the origin of the atoms and the integrity of the molecular fragments during the reaction. The analysis of products and intermediates in such isotopically labeled systems provides a clear picture of the bond-forming and bond-breaking events during hydrolysis. researchgate.netresearchgate.net

Participation in Domino Reactions and Multi-component Transformations

N,N-Dimethylformamide-d7 (DMF-d7), the deuterated isotopologue of N,N-Dimethylformamide (DMF), serves as a crucial tool in elucidating the mechanisms of complex organic transformations such as domino reactions and multi-component transformations. The substitution of hydrogen with deuterium atoms allows for detailed mechanistic investigations through kinetic isotope effect studies and deuterium labeling experiments. These studies provide valuable insights into bond-breaking and bond-forming steps, often revealing the direct involvement of the solvent molecule as a reactant or precursor.

A notable example of the application of DMF-d7 in a multi-component reaction is the rhodium(II)-catalyzed three-component assembly of 1,3-diones, diazoesters, and DMF. This reaction leads to the formation of α,α,α-trisubstituted esters through a formal insertion of an O–C(sp³)–C(sp²) unit into a C–C bond. To determine the origin of the atoms in the final product, a series of isotopic labeling experiments were conducted, including the use of DMF-d7. nih.gov

In this rhodium-catalyzed process, when DMF-d7 was used as the solvent, full deuterium incorporation was observed at the β-position of the resulting ester product. This finding strongly indicated that the formyl group of the DMF molecule serves as a one-carbon source in this transformation. nih.gov The deuterium labeling experiment, alongside ¹³C-labeling studies, was instrumental in constructing a plausible reaction mechanism. The proposed mechanism involves the generation of a rhodium(II) carbene complex, which is then captured by an enolate to form an oxonium ylide. This ylide subsequently undergoes a nucleophilic addition to DMF, leading to an aldehyde intermediate. An intramolecular aldol reaction followed by a retro-Baylis–Hillman-type reaction ultimately yields the final α,α,α-trisubstituted ester product. nih.gov

The dual role of DMF as both a solvent and a reactant has also been explored in domino reactions for the synthesis of biologically active compounds like Se-phenyl dimethylcarbamoselenoate derivatives. Mechanistic studies for these types of reactions have also employed deuterium isotope experiments to understand the reaction pathway. mdpi.comnih.gov

Table 1: Isotopic Labeling Studies in the Rhodium(II)-Catalyzed Three-Component Reaction nih.gov

Labeled ReactantProductIsotopic IncorporationMechanistic Implication
N,N-Dimethylformamide-d73a-D-1Full deuterium incorporation at the β-positionThe formyl group of DMF is the source of one carbon atom.
DMF-formyl-¹³C3a-¹³C99% ¹³C incorporationConfirms the formyl carbon of DMF is incorporated into the product.
DMF-dimethyl-¹³C₂ProductNegligible ¹³C incorporationThe N-methyl groups of DMF are not the carbon source.

Hydrogen Abstraction Mechanisms by Radical Species

The study of hydrogen abstraction mechanisms by radical species is another area where N,N-Dimethylformamide-d7 can provide significant mechanistic insights, primarily through the determination of kinetic isotope effects (KIE). The KIE, which is the ratio of the rate constant of a reaction with a light isotope (kH) to that with a heavy isotope (kD), can reveal whether a C-H bond is broken in the rate-determining step of a reaction. A primary KIE (kH/kD > 1) is typically observed when the C-H bond is cleaved in the slowest step.

The reactions of DMF with radical species are of interest in various chemical contexts, including atmospheric chemistry and synthetic organic chemistry. For instance, the reaction of hydroxyl radicals (•OH) with DMF has been studied to understand its atmospheric degradation. This reaction proceeds via hydrogen abstraction from either the methyl groups or the formyl group of the DMF molecule. rsc.org

While specific kinetic isotope effect studies on the reaction of radical species with DMF-d7 are not extensively documented in the provided search results, the principles of KIE are well-established and can be applied to predict the outcome of such experiments. For example, in the reaction of •OH with DMF, a primary kinetic isotope effect would be expected if DMF-d7 were used, and the rate of reaction would be slower compared to the reaction with non-deuterated DMF. The magnitude of the KIE could also help to distinguish between abstraction from the methyl C-H bonds versus the formyl C-H bond.

In synthetic chemistry, radical-mediated reactions involving DMF have been reported. For example, the inhibition of certain transformations in the presence of radical scavengers like TEMPO suggests the involvement of radical intermediates. nih.gov In such cases, the use of DMF-d7 could help to elucidate the mechanism by determining if hydrogen abstraction from the solvent is a key step.

The table below presents the rate coefficients for the reaction of hydroxyl radicals with N,N-Dimethylformamide at different temperatures, which is a hydrogen abstraction reaction. Although this study did not use DMF-d7, it provides a basis for understanding the kinetics of radical reactions with DMF.

Table 2: Temperature-Dependent Rate Coefficients for the Reaction of •OH with N,N-Dimethylformamide rsc.org

Temperature (K)Rate Coefficient (kOH+DMF) (cm³ s⁻¹)
260(5.5 ± 1.7) × 10⁻¹³ exp(6.6 kJ mol⁻¹/(RT))
295(5.5 ± 1.7) × 10⁻¹³ exp(6.6 kJ mol⁻¹/(RT))

Note: The provided source gives a temperature-dependent expression for the rate coefficient. The specific values at 260 K and 295 K can be calculated from this expression.

Computational Chemistry and Theoretical Modeling of N,n Dimethylformamide D Systems

Quantum Chemical Studies of Molecular Structure and Vibrational Properties

Quantum chemical methods are employed to calculate the electronic structure, geometry, and vibrational frequencies of molecules with high accuracy.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to study molecular systems. DFT, in particular, has proven to be a powerful method for calculating the molecular structures of amides like N,N-Dimethylformamide (DMF) researchgate.net. Calculations for DMF, the non-deuterated isotopologue of DMF-d₇, have been performed using a combination of local and non-local functionals, such as the BLYP functional, which combines Becke's exchange functional with the Lee, Yang, and Parr correlation functional researchgate.net.

These calculations provide optimized molecular geometries, including bond lengths and angles, that are often in excellent agreement with experimental data obtained from gas-phase electron-diffraction studies researchgate.net. The substitution of hydrogen with deuterium (B1214612) in DMF-d₇ primarily affects the vibrational properties due to the mass difference, while the equilibrium molecular geometry, governed by the electronic structure, remains virtually unchanged under the Born-Oppenheimer approximation.

Theoretical vibrational frequencies calculated using these methods can have systematic errors due to the neglect of anharmonicity and incomplete consideration of electron correlation nih.gov. To improve accuracy, these calculated frequencies are often multiplied by empirical scaling factors to better match experimental values nih.gov. DFT-based methods are widely used for calculating vibrational properties of various materials mdpi.comnih.govaps.org.

Table 1: Comparison of Experimental and DFT Calculated Geometries for N,N-Dimethylformamide

Note: Data is for the non-deuterated analogue, N,N-Dimethylformamide, as the geometric parameters are nearly identical to its deuterated form.

ParameterBond/AngleExperimental ValueCalculated Value (BLYP/DZVP)
Bond LengthC'=O1.224 Å1.240 Å
C'–N1.391 Å1.385 Å
N–C₁1.451 Å1.464 Å
N–C₂1.451 Å1.464 Å
Bond AngleO=C'–N123.9°124.6°
C'–N–C₁121.2°120.3°
C'–N–C₂121.2°120.3°
C₁–N–C₂117.6°119.3°

Data sourced from Density functional studies of molecular structures of N-methyl formamide, N,N-dimethyl formamide, and N,N-dimethyl acetamide researchgate.net.

Computational studies confirm that the ground state of the DMF molecule is planar researchgate.net. This planarity arises from the delocalization of the nitrogen lone pair of electrons into the carbonyl π-system, which imparts a partial double bond character to the C'–N bond. This resonance stabilization results in a significant rotational barrier around the C'–N bond.

DFT calculations have been instrumental in investigating this conformational feature. The planarity of the heavy-atom skeleton (O-C'-N-C₁-C₂) is a key characteristic of the molecule's structure. Theoretical calculations show that non-planar conformations are energetically unfavorable. This structural rigidity influences the molecule's solvent properties and its interactions in chemical reactions.

Molecular Dynamics (MD) Simulations of Liquid and Solvated Systems

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time j-octa.comlammpstube.comyoutube.com. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, from local vibrations to bulk transport properties j-octa.comyoutube.comyoutube.com. The accuracy of these simulations is critically dependent on the underlying force field ethz.ch.

A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system uiuc.edu. The development of an accurate force field is essential for reliable MD simulations ethz.chnsf.govbohrium.com. For small organic molecules like DMF, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) are commonly used.

The parameterization process involves fitting the force field parameters to reproduce experimental data (e.g., density, heat of vaporization) and/or high-level quantum mechanical calculations ethz.chnih.govarxiv.org. For deuterated species like DMF-d₇, the standard force field for the parent molecule is often used with a simple substitution of atomic masses. However, for highly accurate simulations, re-parameterization may be necessary to account for the subtle effects of deuteration on intramolecular vibrations and, consequently, intermolecular interactions osti.gov. Studies have shown that standard mass substitution may not always capture experimentally observed isotope effects, necessitating the development of isotopologue-specific force fields osti.gov.

MD simulations are particularly useful for studying the structure of liquid DMF-d₇ and its interactions with dissolved solutes. The introduction of deuterium can affect intermolecular interactions between solvent molecules rsc.org. Key properties such as radial distribution functions (RDFs) can be calculated from simulation trajectories to describe the local arrangement of molecules.

For example, MD simulations of ions in liquid DMF have been performed to investigate solvation shell structures researchgate.net. By analyzing ion-atom RDFs, the number of solvent molecules in the first solvation shell (the coordination number) and their orientation around the ion can be determined. These simulations often rely on model potentials for ion-DMF interactions that are constructed based on quantum-mechanical calculations researchgate.net. Such studies have been carried out for various ions in non-deuterated DMF, and the methodologies are directly applicable to DMF-d₇ systems to understand how deuteration might influence ion solvation.

MD simulations can predict dynamic and transport properties of liquids, such as self-diffusion coefficients, viscosity, and thermal conductivity. These properties are calculated by analyzing the time evolution of the system's atomic coordinates and velocities.

The self-diffusion coefficient, for instance, can be determined from the mean-squared displacement of molecules over time. These calculated properties can be compared with experimental data to validate the force field and simulation protocol. While extensive simulation data specifically for DMF-d₇ is not widely published, the methods used for its non-deuterated counterpart provide a clear framework. Simulations of liquid DMF have successfully reproduced its bulk properties, demonstrating the utility of MD in understanding the dynamic behavior of this important solvent researchgate.net.

Computation-Guided Exploration of Reaction Parameter Space

The hydrolysis of N,N-Dimethylformamide (DMF), a widely utilized solvent, can be significantly influenced by a variety of physical and chemical parameters. Computational tools have been increasingly employed to navigate the extensive parameter space of chemical reactions, which can grow exponentially complex even in seemingly straightforward processes. One such tool, ChemSPX, a Python-based program, has been utilized to investigate the hydrolysis of DMF, particularly within the context of metal-organic framework (MOF) synthesis. rsc.org

This computational approach facilitates the exploration of the reaction landscape by systematically sampling a wide range of conditions. For the hydrolysis of DMF, five key parameters have been identified as critical variables:

Water content

Quantity of acid catalyst

pKa of the acid catalyst

Reaction temperature

Reaction time

By employing an inverse distance function, computational tools like ChemSPX can map the parameter space and efficiently sample sparse regions, generating sets of reaction conditions for experimental validation. rsc.org This methodology allows for a comprehensive analysis of the multidimensional parameter space, enabling researchers to distinguish the individual effects of each variable on the reaction outcome. For instance, in the context of MOF synthesis, this computational exploration has been used to demonstrate that the addition of strong acids induces the hydrolysis of DMF, leading to the formation of formic acid. rsc.org

The selection of parameter ranges for these computational studies is often guided by commonly employed experimental conditions. The following table outlines the typical parameter space explored for the computation-guided investigation of DMF hydrolysis in the context of solvothermal MOF synthesis. rsc.org

ParameterDescriptionRange Explored in MOF Synthesis Context
DMF/Acid Volume RatioRatio of the volume of N,N-Dimethylformamide to the volume of the acid catalyst.1:0 to 1:0.5
DMF/Water Volume RatioRatio of the volume of N,N-Dimethylformamide to the volume of water.1:0 to 1:0.5
Acid Catalyst pKaThe acid dissociation constant of the catalyst, indicating its strength.-6.3 to 4.76
Reaction TemperatureThe temperature at which the hydrolysis reaction is carried out.Not explicitly specified in the provided search results.
Reaction TimeThe duration of the hydrolysis reaction.Not explicitly specified in the provided search results.

Theoretical Predictions of Electronic States and Photodissociation Dynamics

The photodissociation dynamics of N,N-Dimethylformamide (DMF) and its deuterated isotopologue, N,N-Dimethylformamide-d7, have been the subject of theoretical and computational investigations to elucidate the fundamental mechanisms of peptide bond fragmentation. These studies often employ high-level ab initio calculations and molecular dynamics simulations to map the potential energy surfaces of the molecule in its ground and excited electronic states.

Upon excitation with ultraviolet (UV) light, DMF can undergo dissociation through several primary pathways, most notably the cleavage of the N-CO "peptide" bond and the N-CH₃ bond. aip.org The specific dissociation channel and the dynamics of the fragmentation are highly dependent on the excitation wavelength and the electronic state accessed.

Theoretical studies, often in conjunction with experimental techniques like velocity-map imaging, have provided detailed insights into these processes. For instance, excitation at 225 nm predominantly promotes the molecule to the S₂ 2¹A'' state. rsc.org Dissociation of the amide bond can then occur either directly on this excited state surface or following internal conversion to a lower-lying singlet state. The geometry of the molecule at the point of dissociation plays a crucial role in the energy partitioning of the photofragments. Dissociation from planar geometries tends to result in products with low internal excitation and high translational velocities, while dissociation from non-planar geometries leads to significant internal excitation of the fragments. rsc.org

At a longer wavelength of 245 nm, the S₂ state is typically accessed from non-equilibrium ground state geometries, which can influence the anisotropy of the product recoil. rsc.org Theoretical potential energy curves for the N-CH₃ bond cleavage are less well-characterized but are associated with an isotropic angular distribution of the fragments. rsc.org

For the N,N-Dimethylformamide cation (DMF⁺), UV photolysis also leads to selective cleavage of the N-CO amide bond. nih.govacs.org Theoretical calculations aid in the interpretation of the experimental results by providing information on the electronic states of the cation involved in the dissociation. nih.govacs.org

The following table summarizes key findings from theoretical and computational studies on the photodissociation of N,N-Dimethylformamide, which are expected to be analogous for N,N-Dimethylformamide-d7.

Advanced Applications in Chemical Synthesis and Materials Science Research Featuring N,n Dimethylformamide D

N,N-Dimethylformamide-d as a Reaction Medium in Specialized Synthesis

The substitution of protium (B1232500) with deuterium (B1214612) in DMF-d7 imparts subtle yet significant changes in its physical properties, which are leveraged in specialized synthetic methodologies. These alterations can influence reaction kinetics, product morphology, and the stability of intermediates, making DMF-d7 an invaluable solvent for specific applications.

Role in Solvothermal Synthesis of Metal-Organic Frameworks (MOFs)

Solvothermal synthesis, a method involving heating reactants in a sealed vessel above the solvent's boiling point, is a cornerstone for the production of Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net DMF is a common solvent in these syntheses. researchgate.net The use of DMF-d7 in this process offers researchers a powerful tool for mechanistic studies. By employing techniques such as in-situ neutron diffraction, the deuterium labeling in DMF-d7 allows for the tracking of solvent molecules during the MOF assembly process. This can elucidate the role of the solvent in templating the framework structure and its decomposition or incorporation into the final material. bath.ac.uk

For instance, understanding the coordination of the solvent to the metal centers and its interaction with the organic linkers is critical for controlling the final topology and properties of the MOF. The distinct neutron scattering cross-section of deuterium compared to hydrogen makes DMF-d7 an ideal solvent for such investigations, providing clearer structural information than its protiated counterpart. Furthermore, the kinetic isotope effect, resulting from the stronger C-D bond compared to the C-H bond, can influence the rate of solvent decomposition, which is often a critical factor in the formation of high-quality MOF crystals.

Table 1: Influence of N,N-Dimethylformamide-d7 in MOF Synthesis

AspectRole of N,N-Dimethylformamide-d7Analytical Advantage
Mechanism Elucidation Enables tracking of solvent molecules during framework assembly.Provides clearer structural data in neutron diffraction studies.
Kinetic Control Can alter the rate of solvent decomposition due to the kinetic isotope effect.Allows for finer control over crystal growth and quality.
Structural Templating Influences the final topology of the MOF through specific interactions.Facilitates the study of solvent-framework interactions.

Utilization in the Wet Chemical Synthesis of Metal Nanoparticles (e.g., Gold, Silver, Palladium)

In the wet chemical synthesis of metal nanoparticles, the solvent can act as a reducing agent, a stabilizer, or both. nih.govnih.gov DMF is known to serve these roles in the synthesis of various metal nanoparticles, including gold, silver, and palladium. researchgate.netresearchgate.netresearchgate.netresearchgate.net The use of DMF-d7 provides a unique avenue to probe the reaction mechanisms at a molecular level.

For gold nanoparticle synthesis, DMF can reduce gold salts to form nanoparticles. researchgate.netresearchgate.net By using DMF-d7, researchers can employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to follow the transformation of the solvent molecule as it participates in the reduction process. This can help to identify the specific hydrogen (or in this case, deuterium) atom involved in the redox reaction, offering insights into the reaction pathway.

Similarly, in the synthesis of silver and palladium nanoparticles, DMF often acts as a stabilizing agent, preventing aggregation of the newly formed particles. nih.govresearchgate.netresearchgate.net The interaction between the DMF-d7 molecules and the nanoparticle surface can be studied using advanced spectroscopic techniques. The isotopic labeling helps to distinguish the solvent molecules from other organic ligands that may be present, allowing for a detailed characterization of the nanoparticle's surface chemistry. This understanding is crucial for controlling the size, shape, and stability of the nanoparticles, which in turn dictates their catalytic and optical properties. nih.gov

Table 2: Role of N,N-Dimethylformamide-d7 in Metal Nanoparticle Synthesis

Metal NanoparticleRole of N,N-Dimethylformamide-d7Research Focus
Gold (Au) Reducing agent and stabilizer. researchgate.netresearchgate.netMechanistic studies of the reduction process using NMR.
Silver (Ag) Reducing agent and stabilizer. researchgate.netresearchgate.netInvestigation of surface interactions and stabilization mechanisms.
Palladium (Pd) Stabilizer and solvent. nih.govCharacterization of the nanoparticle-solvent interface.

Modulation of Solvent Effects in Advanced Chemical Systems

The isotopic substitution in DMF-d7 can subtly alter intermolecular interactions, such as ion solvation and hydrogen bonding. These modifications can have a profound impact on the behavior of advanced chemical systems, including electrolytes and complex solution architectures.

Impact on Ion Solvation and Electrochemical Performance in Electrolytes

In electrochemical systems like batteries and supercapacitors, the electrolyte's composition significantly influences the device's performance. researchgate.net The solvation of ions by the solvent molecules is a key factor that affects ionic conductivity and electrochemical stability. The substitution of hydrogen with deuterium in DMF-d7 can lead to changes in the vibrational frequencies of the molecule, which can in turn affect the strength of ion-solvent interactions.

Influence on Hydrogen Bonding Networks in Solution Architectures

Hydrogen bonding is a fundamental intermolecular interaction that governs the structure and properties of many chemical and biological systems. researchgate.netresearchgate.net The replacement of hydrogen with deuterium can alter the strength and dynamics of hydrogen bonds, a phenomenon known as the deuterium isotope effect. rsc.orgacs.org While DMF is considered an aprotic solvent, it can participate in weak C-H···O hydrogen bonds. rsc.orgucl.ac.uk

Role as a Reagent and Catalyst in Deuterated Organic Transformations

Beyond its role as a solvent, DMF can also participate directly in chemical reactions as a reagent or a catalyst. nih.govrsc.org DMF-d7, with its deuterium-labeled formyl group, is a valuable tool for the synthesis of deuterated organic molecules. Deuterium-labeled compounds are widely used in mechanistic studies and in the development of pharmaceuticals with improved metabolic stability. nih.gov

For example, in the Vilsmeier-Haack reaction, DMF and phosphoryl chloride are used to introduce a formyl group onto an aromatic ring. By using DMF-d7, a deuterated formyl group can be installed, providing a straightforward route to deuterated aldehydes. Similarly, DMF can serve as a source of dimethylamine (B145610) or carbon monoxide in various transition-metal-catalyzed reactions. The use of DMF-d7 in these transformations allows for the introduction of deuterium labels at specific positions in the target molecules.

Furthermore, DMF has been shown to act as a catalyst in certain reactions. rsc.org The isotopic substitution in DMF-d7 can influence its catalytic activity due to the kinetic isotope effect. This can provide valuable information about the reaction mechanism, particularly in identifying the rate-determining step. The ability to use DMF-d7 as both a solvent and a deuterated reagent simplifies synthetic procedures and provides a powerful method for the preparation of isotopically labeled compounds.

Contribution as a Single-Carbon Unit Source and in Formylation Reactions

This compound (DMF-d) serves as a crucial reagent for introducing an isotopically labeled single-carbon unit, specifically a deuterated formyl group (-CDO), onto various substrates. This is most prominently observed in the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgjk-sci.comwikipedia.org In this reaction, DMF-d reacts with an activating agent, typically phosphorus oxychloride (POCl) or oxalyl chloride, to form the deuterated Vilsmeier reagent, a chloroiminium salt. jk-sci.comwikipedia.orgijpcbs.com This electrophilic species is then attacked by the electron-rich substrate. Subsequent hydrolysis of the resulting iminium intermediate yields the deuterated aldehyde. wikipedia.org

The use of DMF-d in this context is invaluable for mechanistic studies and isotopic labeling, allowing researchers to trace the path of the formyl carbon and hydrogen (deuterium) atoms through complex reaction sequences. The incorporation of the deuterium label provides a powerful analytical handle for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate reaction mechanisms and study the fate of molecules in biological or chemical systems. For instance, by using DMF-d, it is possible to confirm that the formyl group in the product originates directly from the solvent/reagent.

The Vilsmeier-Haack reaction using DMF-d can be applied to a wide range of substrates, as detailed in the table below.

Substrate TypeActivating AgentProductSignificance of Deuteration
Electron-Rich Arenes (e.g., Anilines, Phenols)POClDeuterated Aryl AldehydeMechanistic tracing, Isotopic labeling for metabolic studies
Heteroaromatic Compounds (e.g., Pyrroles, Furans)POCl, Oxalyl ChlorideDeuterated Heteroaromatic AldehydeSynthesis of labeled bioactive molecules and pharmaceuticals
Activated AlkenesPOClDeuterated α,β-Unsaturated AldehydeIntroduction of a labeled functional group for further transformations

This table illustrates the application of this compound in the Vilsmeier-Haack reaction to introduce a deuterated single-carbon unit onto various organic substrates.

Participation in Carbon-Heteroatom Bond Formation

Beyond its role as a formylating agent, this compound facilitates the formation of carbon-heteroatom bonds, where the carbon atom originates from the deuterated formyl group. In these reactions, DMF-d acts as a source of a C-D unit that becomes bonded to nitrogen, oxygen, or sulfur atoms in the final product. nih.govnih.gov

A significant application is in the synthesis of N-formylated compounds, where primary and secondary amines are reacted with DMF-d to yield deuterated formamides. This transformation can be catalyzed by various promoters and provides a direct method for introducing a labeled formyl group onto a nitrogen atom. nih.gov Similarly, DMF-d can participate in reactions leading to the formation of deuterated esters or thioesters from alcohols and thiols, respectively, under specific catalytic conditions. The incorporation of the C-D bond is critical for isotopic labeling studies, particularly in fields like proteomics and metabolomics, to quantify protein or metabolite turnover.

The following table summarizes research findings on the use of DMF-d in C-N bond formation.

Reaction TypeSubstrateCatalyst/PromoterProductResearch Application
N-FormylationPrimary and Secondary AminesMethyl BenzoateN-Deuteroformyl AminesIsotopic labeling for metabolic pathway analysis
TransamidationAnilinesPd(OAc), 2,2′-bipyridineN-Aryl DeuteroformamidesSynthesis of labeled standards for analytical chemistry
AminocarbonylationAryl HalidesPdCl/WClN,N-Dimethyl Aryl Amides (with deuterated formyl if mechanism allows)Mechanistic investigation of palladium-catalyzed reactions

This table presents examples of carbon-heteroatom bond formation reactions where this compound serves as a source of the deuterated carbon unit, primarily focusing on C-N bond synthesis.

Catalytic Effects in Specific Reaction Pathways

This compound can also exhibit catalytic activity in certain chemical transformations. Its catalytic role often stems from its ability to form reactive intermediates with other reagents. nih.gov A classic example is the conversion of carboxylic acids to acyl chlorides using reagents like oxalyl chloride or thionyl chloride. In this process, DMF-d acts as a catalyst by forming a small amount of the Vilsmeier reagent in situ. This intermediate is highly reactive and efficiently carries out the transformation. The use of the deuterated form, DMF-d, can introduce kinetic isotope effects, providing insights into the rate-determining steps of these catalytic cycles.

Furthermore, DMF-d can act as a catalytic solvent in various reactions, where it not only dissolves the reactants but also participates in the transition state, thereby lowering the activation energy. researchgate.net For example, in certain nucleophilic substitution reactions, the polar aprotic nature of DMF-d helps to stabilize charged intermediates and transition states. The subtle differences in intermolecular interactions (like hydrogen bonding) due to the presence of deuterium instead of hydrogen can influence reaction rates and selectivities, a phenomenon that is an active area of research. rsc.org

Stabilization of Reactive Intermediates

The ability of this compound to stabilize reactive intermediates is a key aspect of its utility in synthesis and materials science. As a polar aprotic solvent, it can effectively solvate cations, which is crucial in many reactions involving carbocations or metal cations. nih.gov In the context of materials science, DMF has been shown to stabilize metal nanoclusters and nanoparticles of elements like gold (Au), silver (Ag), platinum (Pt), and palladium (Pd). nih.govresearchgate.net It functions by forming a solvation shell around the nanoparticles, preventing their aggregation and controlling their growth. frontiersin.org The use of DMF-d in these syntheses can subtly alter the particle size and stability due to isotopic effects on the solvent's coordination and reducing properties.

Recent research has also demonstrated the role of DMF in stabilizing novel two-dimensional materials, such as few-layer black phosphorus (LBP). frontiersin.org DMF molecules occupy oxidation sites on the surface of LBP, and while they can promote reactivity with oxygen, they crucially hinder the subsequent hydrolysis of the resulting phosphorus oxides. frontiersin.org This stabilizing effect is attributed to the formation of a solvation shell that acts as a barrier. frontiersin.org Employing DMF-d could modulate these interactions, potentially enhancing the material's stability and offering a method to probe the stabilization mechanism through techniques sensitive to isotopic substitution.

SystemRole of this compoundEffect of DeuterationResearch Area
Metal Nanoparticles (Au, Ag, Pt, Pd)Stabilizing and reducing agentMay influence particle size, stability, and formation kineticsNanomaterials Synthesis
Few-Layer Black Phosphorus (LBP)Formation of a protective solvation shell, hindering hydrolysisCould alter the energy barriers for oxidation and hydrolysis, potentially improving stability2D Materials Science
Perovskite Solar CellsAdditive to improve film qualityAffects intermolecular interactions with Pb, reducing surface defectsMaterials for Energy

This table summarizes the role of this compound in the stabilization of various reactive species and materials, highlighting potential effects of isotopic substitution.

Future Research Directions and Emerging Methodologies for N,n Dimethylformamide D

Integration of N,N-Dimethylformamide-d₇ in Multimodal Analytical Platforms

The distinct properties of this compound₇ make it a valuable tool for integration into multimodal analytical platforms, particularly those combining separation techniques with spectroscopic detection. A significant area of development is the use of DMF-d₇ in hyphenated techniques such as High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy. Research has demonstrated the feasibility of using ²H NMR spectroscopy as a continuous-flow detector for HPLC. nih.gov In this setup, DMF-d₇ can be used in studies involving deuterated xenobiotics, allowing for the detection and retention time determination of metabolites. nih.gov This approach enables the analysis of complex mixtures, such as biofluids, to identify and characterize drug metabolites. nih.govsigmaaldrich.com

The utility of DMF-d₇ extends to its role as a specialized solvent that bridges different analytical methods. For instance, after a separation step via HPLC, the deuterated solvent avoids overwhelming proton signals in subsequent ¹H NMR analysis, allowing for clearer spectra of the analyte. wikipedia.orginnovachem.fr This is crucial for structural elucidation of compounds present in minute quantities. Furthermore, in platforms combining liquid chromatography with mass spectrometry (LC-MS), DMF-d₇ can serve as an internal standard for quantitative analysis due to its mass shift compared to its non-deuterated counterpart. carlroth.com

Future work in this area will likely focus on optimizing the sensitivity and resolution of these combined techniques. The development of cryoprobes optimized for deuterium (B1214612) detection and the use of higher magnetic field strength spectrometers are promising avenues for enhancing the analytical power of platforms incorporating DMF-d₇. acs.org

Table 1: Applications of this compound₇ in Analytical Techniques

Analytical TechniqueRole of this compound₇Key Advantages
HPLC-NMR Mobile phase component / Solvent for deuterated analytesEnables ²H detection for metabolite tracking; avoids solvent signal interference in ¹H NMR. nih.govwikipedia.org
NMR Spectroscopy High-purity solventEliminates interfering solvent signals in ¹H NMR; provides a lock signal for spectrometer stability. wikipedia.orginnovachem.fr
LC-MS Internal StandardAllows for accurate quantification due to a distinct mass shift (M+7). carlroth.comsigmaaldrich.com
Neutron Diffraction Solvent for solvation studiesUsed to study ion solvation structures, for example, of lithium chloride. scientificlabs.co.uksigmaaldrich.com

Development of Novel Synthetic Pathways Utilizing Deuterated N,N-Dimethylformamide

Beyond its role as an inert solvent, this compound₇ is emerging as a versatile reagent for introducing deuterium labels into organic molecules. Its ability to serve as a source for various deuterated fragments—such as the formyl-d₁ (-CDO), dimethylamino-d₆ (-N(CD₃)₂), or even a single deuterium atom—opens up new synthetic possibilities. researchgate.netnih.govnih.gov Deuterium labeling is critical in medicinal chemistry to alter metabolic pathways of drugs (the "deuterium effect") and in mechanistic studies to probe reaction pathways. acs.org

Mechanistic investigations have utilized DMF-d₇ in deuterium labeling experiments to elucidate complex reaction pathways. For example, it has been used to track the origin of atoms in electrochemically driven syntheses. researchgate.net Research is now moving towards designing novel synthetic protocols where DMF-d₇ is a primary reactant. This includes its use in formylation, amination, and cyanation reactions where the deuterated fragments are incorporated into the final product. nih.govmdpi.com

A significant challenge and area for future research is controlling the isotopic exchange. It has been noted that reagents like dimethylformamide dimethyl acetal (B89532) can undergo rapid H/D exchange with protic sources, which can lead to erosion of the deuterium label in the final product if not carefully managed. nih.gov Developing reaction conditions that minimize this exchange while promoting the desired deuteration is a key goal. The selective transfer of deuterated fragments from DMF-d₇ to complex substrates, potentially aided by transition metal catalysis, represents a frontier in synthetic organic chemistry. acs.orgrsc.org

Table 2: Synthetic Utility of Deuterated N,N-Dimethylformamide

Reaction TypeRole of this compound₇Potential Application
Deuterium Labeling Deuterium sourceMechanistic studies, altering drug metabolism. researchgate.netacs.org
Formylation-d₁ C₁D₁ synthonSynthesis of deuterated aldehydes and heterocycles. nih.gov
Amination-d₆ N(CD₃)₂ sourceIntroduction of deuterated dimethylamino groups. mdpi.com
Building Block Precursor for deuterated reagentsIn situ generation of other deuterated synthetic intermediates. nih.gov

Computational Refinements for Enhanced Predictive Modeling of Deuterated Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, and its application to deuterated systems is a rapidly advancing field. For systems involving this compound₇, computational models are crucial for predicting the kinetic isotope effect (KIE), a phenomenon where the replacement of hydrogen with deuterium alters reaction rates. wikipedia.orgnih.gov Accurately modeling the KIE can provide profound insights into reaction mechanisms, often helping to identify the rate-determining step. acs.orgosti.gov

Future research is focused on refining computational methods to improve the accuracy of these predictions. This includes the development of more sophisticated force fields, like ReaxFF, which can model reactive events and isotope-exchange reactions in molecular dynamics simulations. aip.org For quantum mechanical calculations, density functional theory (DFT) is now routinely used to predict deuterium KIEs with good accuracy. wikipedia.org However, further refinements are needed to handle more complex, multi-step reaction networks where traditional interpretations of the KIE can be misleading. acs.orgosti.gov

Emerging software platforms are making these advanced simulations more accessible to a broader range of researchers. quantistry.comnextmol.com The goal is to create predictive models that can accurately simulate the behavior of DMF-d₇ not just as a solvent affecting a reaction's energy landscape, but also as a reactant. This involves precisely calculating the zero-point energies of reactants, transition states, and products, which is the fundamental basis of the KIE. Such models will accelerate the rational design of new deuterated molecules and synthetic pathways.

Exploration of this compound₇ in Supramolecular Chemistry and Advanced Self-Assembly Systems

The subtle changes in intermolecular forces caused by deuteration can have significant consequences in the highly ordered realm of supramolecular chemistry. The replacement of hydrogen with deuterium in this compound₇ can alter hydrogen bonding, van der Waals interactions, and solvent polarity, thereby influencing self-assembly processes. While this area is still nascent, the potential for DMF-d₇ to modulate the formation of complex, ordered structures is significant.

Research has shown that the solvent environment plays a critical role in directing self-assembly pathways, sometimes even more so than the intrinsic design of the assembling molecules. nih.gov By extension, the isotopic composition of the solvent could act as a fine-tuning parameter. For example, DMF-d₇ could be used to control the aggregation of platinum complexes or other metallo-supramolecular systems. nih.gov Furthermore, in materials science, the use of DMF-d₇ as an additive has been shown to improve the quality and efficiency of perovskite solar cells by affecting the intermolecular interactions and crystallization process of the film. rsc.org

Future explorations will likely involve using DMF-d₇ to study and control the self-assembly of peptides, polymers, and metal-organic frameworks (MOFs). nih.gov Coarse-grained molecular simulations that explicitly include solvent degrees of freedom will be essential to understand how the subtle isotopic effects of DMF-d₇ propagate to the macroscopic properties of the resulting supramolecular structures. nih.gov This could lead to new methods for creating hierarchical materials with precisely controlled properties.

Q & A

Q. How does deuterium substitution in N,N-Dimethylformamide-d improve its utility in NMR spectroscopy?

Deuterated DMF (e.g., DMF-d7) minimizes interference from proton signals, enhancing resolution in ¹H NMR by replacing >99% of protons with deuterium . For example, DMF-d7 (99.5 atom% D) suppresses solvent peaks, allowing clearer observation of solute protons. Researchers should select deuteration levels based on experimental sensitivity requirements (e.g., DMF-d1 for partial deuteration or DMF-d7 for full backbone substitution) .

Q. What methodologies ensure the purity of deuterated N,N-Dimethylformamide for sensitive synthetic applications?

Key quality parameters include:

ParameterSpecificationMethod
Purity (GC)≥ 99.9%Gas Chromatography
Water content≤ 300 ppmKarl Fischer titration
Residual dimethylamine≤ 10 ppmIon Chromatography
Evaporation residue≤ 10 ppmGravimetric analysis
Always request Certificates of Analysis (COA) from suppliers and validate using in-house GC or IR spectroscopy .

Q. What storage protocols preserve the stability of deuterated this compound?

Store under inert gas (argon or nitrogen) at 2–8°C in amber glass bottles with molecular sieves (3Å) to prevent moisture absorption and deuteration loss. Regularly monitor deuterium content via NMR or mass spectrometry, as humidity can degrade isotopic purity .

Advanced Research Questions

Q. How do kinetic isotope effects (KIE) in deuterated N,N-Dimethylformamide influence reaction mechanisms?

Deuteration alters solvent polarity and hydrogen-bonding dynamics, affecting reaction kinetics. For example, in palladium-catalyzed cross-couplings, DMF-d7 may slow proton-transfer steps, increasing activation energy. Compare rates between protonated and deuterated solvents using Arrhenius plots or Eyring analysis to quantify KIE .

Q. How can researchers resolve residual proton signals in DMF-d7 during high-field NMR experiments?

Residual HOD (water) or CHD2 impurities in DMF-d7 can cause overlapping peaks. Mitigate this by:

  • Using spectral editing techniques (e.g., presaturation or NOE suppression).
  • Employing higher deuteration grades (e.g., 99.8 atom% D).
  • Referencing internal standards (e.g., TMS) to calibrate chemical shifts .

Q. What advanced analytical techniques quantify trace impurities in deuterated solvents?

  • Low-level water detection : Use Karl Fischer titration with anhydrous methanol as a co-solvent to avoid side reactions .
  • Amine contamination : Apply derivatization GC-MS (e.g., with dansyl chloride) to detect dimethylamine at sub-ppm levels .
  • Isotopic fidelity : High-resolution mass spectrometry (HRMS) or ²H NMR verifies deuteration ratios and identifies degradation products .

Q. How does deuteration impact solvent coordination in transition-metal catalysis?

Deuterated DMF alters ligand exchange rates due to isotope effects on bond vibrations. In Cu(I)-catalyzed azide-alkyne cycloadditions, DMF-d7 slows Cu⁺ solvation, modifying reaction selectivity. Characterize coordination changes via EXAFS or in situ IR spectroscopy .

Methodological Best Practices

  • Spectral calibration : Always run a solvent-only NMR spectrum to identify residual peaks before sample analysis .
  • Batch consistency : Cross-check COA data with independent assays (e.g., GC-FID) to ensure reproducibility across solvent batches .
  • Safety protocols : Despite lower volatility, handle DMF-d under fume hoods due to toxicity risks shared with non-deuterated DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethylformamide-d
Reactant of Route 2
Reactant of Route 2
N,N-Dimethylformamide-d

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.